![molecular formula C16H15N3O2S2 B2551524 2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 1252928-11-2](/img/structure/B2551524.png)
2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
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Overview
Description
The compound “2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide” is also known by its IUPAC name “N-benzyl-N-ethyl-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide”. It has a molecular formula of C19H21N3O2S2 and a molecular weight of 387.5 g/mol .
Molecular Structure Analysis
The compound’s structure includes a thieno[3,2-d]pyrimidin-2-yl group attached to a phenyl group via a sulfanylacetamide linkage . The InChI string and Canonical SMILES provide more detailed structural information .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 107 Ų and contains 26 heavy atoms . It has no hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 7 . The exact mass and monoisotopic mass are both 387.10751927 g/mol .Scientific Research Applications
- Thieno[3,2-d]pyrimidine derivatives have shown promise as potential anticancer agents. Researchers could explore the cytotoxic effects of this compound on cancer cell lines, elucidate its mechanism of action, and assess its potential as a novel chemotherapeutic agent .
- Investigate the compound’s antibacterial properties against various bacterial strains. Thieno[3,2-d]pyrimidine derivatives have been studied as inhibitors of bacterial enzymes, making them interesting candidates for antimicrobial drug development .
- Explore the compound’s ability to inhibit specific enzymes. Thieno[3,2-d]pyrimidine derivatives have been investigated as inhibitors of enzymes involved in bacterial RNA modification, such as TrmD . Further studies could assess its selectivity and potency.
Anticancer Properties
Antibacterial Activity
Enzyme Inhibition Studies
Mechanism of Action
Target of Action
It is known that similar compounds in the thieno[3,2-d]pyrimidine class have been found to inhibit specific kinases, which are enzymes involved in cellular signaling pathways. Inhibiting specific kinases can be a target for cancer treatment.
Mode of Action
Biochemical Pathways
Given that similar compounds in the thieno[3,2-d]pyrimidine class have been found to inhibit kinases, it is likely that this compound may affect pathways involving these enzymes.
Result of Action
properties
IUPAC Name |
2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-2-19-15(21)14-12(8-9-22-14)18-16(19)23-10-13(20)17-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHREVYEWXSTQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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